1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a benzylacetamido group, and a cyclohexane carboxamide moiety
Preparation Methods
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Preparation of Benzylacetamido Group: This involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide.
Coupling Reactions: The tetrazole derivative is then coupled with the benzylacetamido intermediate under appropriate conditions to form the desired compound.
Cyclohexane Carboxamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using microwave irradiation or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The tetrazole ring and benzylacetamido group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities, such as antibacterial and antifungal properties.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific binding interactions and structural features.
Comparison with Similar Compounds
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can be compared with similar compounds such as:
5-AMINO-1H-1,2,4-TRIAZOLE-3-YL PROPANAMIDES: These compounds share the tetrazole ring but differ in their side chains and functional groups.
5-AMINO-2H-1,2,3-TRIAZOLE-4-YL TETRAZOLE DERIVATIVES: These compounds have similar nitrogen-rich heterocycles but vary in their substitution patterns and applications.
3-AMINO-5-METHYLTHIO-1H-1,2,4-TRIAZOLE: This compound has a similar triazole ring but different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups and structural complexity, which contribute to its diverse applications and potential as a research tool.
Properties
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-benzylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-18-10-12-20(13-11-18)26-22(33)24(14-6-3-7-15-24)30(16-19-8-4-2-5-9-19)21(32)17-31-23(25)27-28-29-31/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,26,33)(H2,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQFSSTQOBKDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CN4C(=NN=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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